molecular formula C12H17NO2 B172257 Tert-butyl m-tolylcarbamate CAS No. 18437-67-7

Tert-butyl m-tolylcarbamate

Cat. No. B172257
CAS RN: 18437-67-7
M. Wt: 207.27 g/mol
InChI Key: VZMVGGAQYQVROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl m-tolylcarbamate is a chemical compound with the molecular formula C12H17NO2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of Tert-butyl m-tolylcarbamate consists of a total of 32 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .


Physical And Chemical Properties Analysis

Tert-butyl m-tolylcarbamate has a predicted boiling point of 254.0±19.0 °C and a predicted density of 1.064±0.06 g/cm3 . It is stored in a sealed container at room temperature .

Scientific Research Applications

Application 1: Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents

  • Methods of Application : The research used femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
  • Results or Outcomes : The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent. Energy transfer from vibrationally hot S1 molecules (S1*) to the surrounding solvent molecules takes place with a time constant of 8–20 ps .

Application 2: Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates

  • Summary of the Application : This research presents a catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .
  • Methods of Application : Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .
  • Results or Outcomes : The method is suitable for structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates. It does not require high temperatures, transition metals, or strong acidic or basic catalysts .

Application 3: Chemoselective N-tert-butyloxycarbonylation of Amines in Glycerol

  • Summary of the Application : This research presents a chemoselective N-tert-butyloxycarbonylation of amines in glycerol .
  • Methods of Application : A mixture of amine and (Boc)2O in glycerol was vigorously stirred at room temperature for an appropriate time until complete disappearance of amines was observed in the TLC monitoring .
  • Results or Outcomes : After the completion of reactions, the reaction mixture was extracted with a mixture of pet ether/ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a crude product .

Application 4: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds

  • Summary of the Application : This research presents a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
  • Methods of Application : An electron-poor manganese catalyst operating in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activating hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
  • Results or Outcomes : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .

Application 5: Chemoselective N-tert-butyloxycarbonylation of Amines in Glycerol

  • Summary of the Application : This research presents a chemoselective N-tert-butyloxycarbonylation of amines in glycerol .
  • Methods of Application : A mixture of amine and (Boc)2O in glycerol was vigorously stirred at room temperature for an appropriate time until complete disappearance of amines was observed in the TLC monitoring .
  • Results or Outcomes : After the completion of reactions, the reaction mixture was extracted with a mixture of pet ether/ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a crude product .

Application 6: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds

  • Summary of the Application : This research presents a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
  • Methods of Application : An electron-poor manganese catalyst operating in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
  • Results or Outcomes : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .

Safety And Hazards

Tert-butyl m-tolylcarbamate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding ingestion and inhalation .

properties

IUPAC Name

tert-butyl N-(3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMVGGAQYQVROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406844
Record name tert-butyl m-tolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl m-tolylcarbamate

CAS RN

18437-67-7
Record name 1,1-Dimethylethyl N-(3-methylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18437-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl m-tolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl m-tolylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl m-tolylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl m-tolylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl m-tolylcarbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl m-tolylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl m-tolylcarbamate

Citations

For This Compound
8
Citations
W Paisuwan, T Chantra, P Rashatasakhon… - Tetrahedron, 2017 - Elsevier
A novel synthetic pathway towards the 2-oxazolidinone derivatives involving the halo-induced cyclisation of tert-butyl allyl(phenyl)carbamate was successfully developed. Various …
Number of citations: 6 www.sciencedirect.com
SP Gondake - Recent Research Trends in, 2021 - muktanandcollege.org
The protecting group plays important role in synthesis of multifunctional targets. A simple rapid efficient and green method for chemo-selective N-Boc protection of amines using Lithium …
Number of citations: 0 muktanandcollege.org
SV Kumar, D Ma - The Journal of Organic Chemistry, 2018 - ACS Publications
An efficient route to N-(hetero)aryl carbamates was developed through CuI/MNAO [2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid] catalyzed cross-coupling of (hetero)aryl …
Number of citations: 22 pubs.acs.org
SP Gondake, SR Kshirsagar, AS Pise, VS Kapase… - 2020 - academia.edu
The protecting group plays important role in synthesis of multifunctional targets. A simple rapid efficient and green method for chemo-selective N-Boc protection of amines using Lithium …
Number of citations: 2 www.academia.edu
LR Reddy, S Kotturi, Y Waman… - The Journal of …, 2018 - ACS Publications
A highly efficient method of visible light mediated Ni(II)-catalyzed photoredox N-arylation of Cbz-amines/Boc-amines with aryl electrophiles at room temperature is reported. The …
Number of citations: 21 pubs.acs.org
V Medisetti, U Parimi, RB Anagani… - Green and Sustainable …, 2014 - scirp.org
An efficient and versatile practical protocol for the chemoselective N-tert-butoxycarbonylation of amines using Nano-γ-Fe2O3 and (BOC)2O. Nano-γ-Fe2O3 was applied as an efficient, …
Number of citations: 3 www.scirp.org
MA Zolfigol, V Khakyzadeh, AR Moosavi-Zare… - Scientia Iranica, 2012 - Elsevier
A simple and highly efficient method for the protection of amines from their corresponding N -boc derivatives is reported. It is interesting that only 0.1 mol % of novel ionic liquid 1,3-…
Number of citations: 58 www.sciencedirect.com
MA Zolfigol, AR Moosavi-Zare, P Moosavi… - Comptes Rendus …, 2013 - Elsevier
Nano-ferrous ferric oxide (nano-Fe 3 O 4 ) efficiently catalyzed N-boc protection of amines in high yields and acceptable reaction times. Nano-Fe 3 O 4 was applied as an efficient, green…
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.